Dodec-5-yn-2-one
Description
Dodec-5-yn-2-one (CAS: 132716-18-8) is a medium-chain alkyne-containing ketone with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol. Its structure features a ketone group at position 2 and a carbon-carbon triple bond (alkyne) at position 3. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate, owing to its reactive alkyne moiety and ketone functionality.
Synthesized and supplied by Shenzhen Aituo Chemical Co., Ltd., it is available at a purity of 95% (1g scale) with analytical data (NMR, MS, HPLC, GC) provided to ensure quality . The compound’s scalable production capabilities (from mg to ton-scale) highlight its industrial relevance, particularly in drug discovery and material science .
Properties
CAS No. |
132716-18-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-5-yn-2-one |
InChI |
InChI=1S/C12H20O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3-7,10-11H2,1-2H3 |
InChI Key |
NLLNPWHYJAZQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodec-5-yn-2-one can be synthesized through various methods. One common approach involves the reaction of a suitable alkyne precursor with an appropriate reagent to introduce the carbonyl group. For example, the reaction of 1-decyne with acetic anhydride in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dodec-5-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
Dodec-5-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodec-5-yn-2-one involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. The triple bond can also participate in various chemical reactions, affecting the compound’s reactivity and function .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Properties
To contextualize the unique characteristics of Dodec-5-yn-2-one, we compare it with three structurally related compounds:
cis-Dodec-5-enal (CAS: 68820-33-7): An aldehyde with a double bond at position 2.
Dodecan-2-one (hypothetical): A saturated ketone lacking unsaturated bonds.
1-(5-Decanoyl-4-nonyl-1,4-dihydropyridin-3-yl)dodecan-1-one (CAS: 158528-01-9): A complex ketone with a pyridine backbone.
Table 1: Comparative Physicochemical Properties
Reactivity and Functional Group Influence
- Alkyne vs. Alkene/Aldehyde : The alkyne in this compound enables click chemistry (e.g., Huisgen cycloaddition), whereas cis-Dodec-5-enal’s alkene and aldehyde groups are prone to oxidation or nucleophilic addition .
- Ketone Stability : this compound’s ketone is less reactive than aldehydes, making it more stable in storage compared to cis-Dodec-5-enal .
Research Findings and Data Gaps
Key Observations
Reactivity Hierarchy : Alkyne > Aldehyde > Alkene > Saturated ketone.
Synthetic Flexibility : this compound outperforms analogues in modular derivatization due to its alkyne group .
Stability Trade-offs : While aldehydes (e.g., cis-Dodec-5-enal) are more reactive, they are less stable under ambient conditions .
Data Limitations
- Physical Properties : Melting/boiling points and solubility data for this compound are unavailable in the provided evidence, necessitating experimental validation.
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